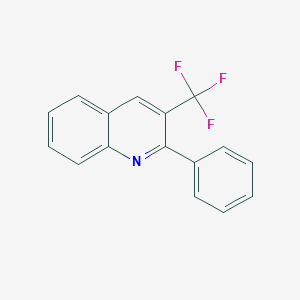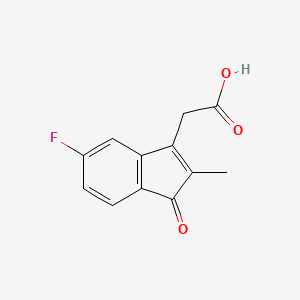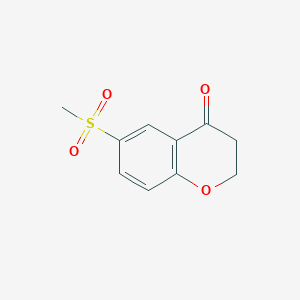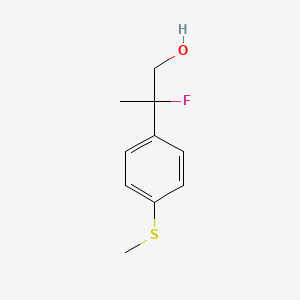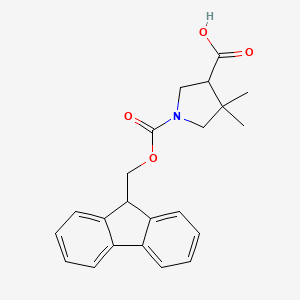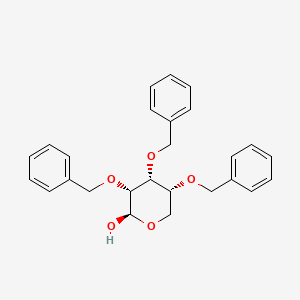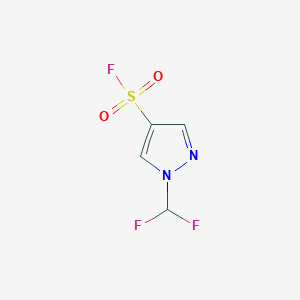
1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl fluoride is a chemical compound that has garnered significant interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a difluoromethyl group and a sulfonyl fluoride group attached to a pyrazole ring. These functional groups impart distinct reactivity and stability to the molecule, making it valuable for various applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a pyrazole derivative with difluoromethylating agents such as difluoromethyl sulfonium salts or difluoromethyl halides under specific conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), to facilitate the reaction.
Industrial Production Methods
Industrial production of 1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl fluoride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The difluoromethyl group can undergo oxidation to form difluoromethyl sulfone or reduction to form difluoromethyl sulfide.
Cross-Coupling Reactions: The pyrazole ring can participate in cross-coupling reactions with aryl or alkyl halides to form substituted pyrazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium catalysts for cross-coupling reactions). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, difluoromethyl sulfone, difluoromethyl sulfide, and various substituted pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl fluoride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity . The difluoromethyl group can enhance the compound’s stability and binding affinity to its targets, thereby modulating biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other difluoromethylated pyrazoles and sulfonyl fluorides, such as:
Uniqueness
1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl fluoride is unique due to the combination of the difluoromethyl group and the sulfonyl fluoride group on the pyrazole ring. This combination imparts distinct reactivity and stability, making it valuable for specific applications that require these properties .
Eigenschaften
Molekularformel |
C4H3F3N2O2S |
|---|---|
Molekulargewicht |
200.14 g/mol |
IUPAC-Name |
1-(difluoromethyl)pyrazole-4-sulfonyl fluoride |
InChI |
InChI=1S/C4H3F3N2O2S/c5-4(6)9-2-3(1-8-9)12(7,10)11/h1-2,4H |
InChI-Schlüssel |
ZKFAVXPARJJUNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN1C(F)F)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethylbenzo[d]isoxazol-5-amine](/img/structure/B12967305.png)
![(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12967310.png)
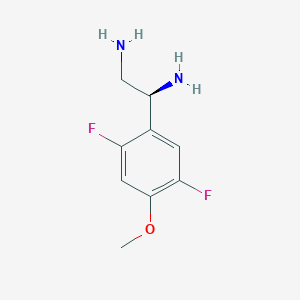

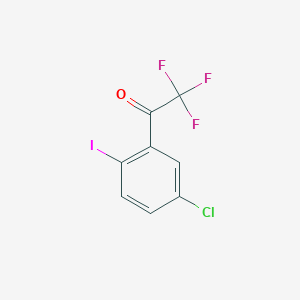

![4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B12967336.png)
